molecular formula C8H5BF4O4 B11864458 (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid CAS No. 870822-77-8

(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid

Cat. No.: B11864458
CAS No.: 870822-77-8
M. Wt: 251.93 g/mol
InChI Key: HLUVHDQKBZFLJY-UHFFFAOYSA-N
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Description

(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C8H5BF4O4. This compound is characterized by the presence of a boronic acid group attached to a tetrafluorinated benzodioxin ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Aryl amines or aryl alcohols.

Scientific Research Applications

(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrafluorinated benzodioxin ring enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl ring instead of a tetrafluorinated benzodioxin ring.

    (4-Methoxyphenyl)boronic acid: Contains a methoxy group on the phenyl ring, offering different reactivity and properties.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): A boronic ester with a dioxaborolane ring, used in similar applications but with different stability and reactivity profiles.

Uniqueness

(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is unique due to its tetrafluorinated benzodioxin ring, which imparts enhanced stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in applications requiring robust and versatile boronic acid derivatives.

Biological Activity

(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is a novel boronic acid derivative characterized by its unique fluorinated benzodioxin structure. The presence of fluorine atoms enhances the compound's lipophilicity and potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C8H5BF4O4C_8H_5BF_4O_4, with a molecular weight of approximately 251.93 g/mol. Its structure includes a boron atom bonded to a phenolic group, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates its potential applications in pharmacology. Boronic acids are known for their ability to form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes. This property can be harnessed in drug design to target specific enzymes involved in various disease processes.

Potential Applications

  • Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with active site residues.
  • Therapeutic Development : Its structural properties suggest it could serve as a lead compound in the development of new therapeutics targeting diseases like cancer and metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound compared to other boronic acids, the following table summarizes key features:

Compound NameStructureUnique Features
This compound StructureFluorinated; enhanced lipophilicity; potential for enzyme inhibition.
Phenylboronic Acid C6H5B(OH)2Simpler structure; widely used in biochemical assays.
3-Fluorophenylboronic Acid C6H4F(B(OH)2)Contains one fluorine atom; less lipophilic than tetrafluorinated version.
4-Bromophenylboronic Acid C6H4Br(B(OH)2)Contains bromine; different reactivity profile due to heavier halogen.

The tetrafluorination enhances its lipophilicity and biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of boronic acids and their derivatives in biological contexts:

  • Antiproliferative Activity : A study indicated that certain boronic acid derivatives exhibit significant antiproliferative effects against multiple myeloma cell lines with IC50 values significantly lower than traditional therapies like bortezomib .
  • Enzyme Inhibition Studies : Research has shown that boronic acids can effectively inhibit dCTPase with promising IC50 values indicating their potential as therapeutic agents against cancer cells .
  • Antioxidant Properties : Some derivatives have demonstrated strong antioxidant activities alongside antibacterial properties. For instance, compounds derived from phenylboronic acid showed high efficacy against various bacterial strains while maintaining low toxicity towards healthy cells .

Properties

CAS No.

870822-77-8

Molecular Formula

C8H5BF4O4

Molecular Weight

251.93 g/mol

IUPAC Name

(2,2,4,4-tetrafluoro-1,3-benzodioxin-6-yl)boronic acid

InChI

InChI=1S/C8H5BF4O4/c10-7(11)5-3-4(9(14)15)1-2-6(5)16-8(12,13)17-7/h1-3,14-15H

InChI Key

HLUVHDQKBZFLJY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC(OC2(F)F)(F)F)(O)O

Origin of Product

United States

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